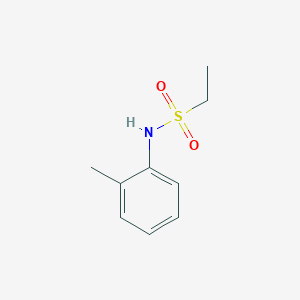
N-(2-methylphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)ethanesulfonamide, also known as MESNA, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-containing compound that has the ability to protect cells from oxidative damage and to detoxify harmful compounds.
作用機序
N-(2-methylphenyl)ethanesulfonamide acts as a sulfhydryl-containing compound that can donate electrons to reduce reactive oxygen species (ROS) and other harmful compounds. It can also bind to toxic metabolites and prevent them from damaging cells. Additionally, it can enhance the activity of antioxidant enzymes such as glutathione peroxidase and catalase.
生化学的および生理学的効果
N-(2-methylphenyl)ethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. It has also been shown to have neuroprotective effects and to improve liver function.
実験室実験の利点と制限
N-(2-methylphenyl)ethanesulfonamide has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, it has some limitations. It can interact with other compounds in the experimental system, which can affect the results. It can also have variable effects depending on the cell type or tissue being studied.
将来の方向性
There are several future directions for the use of N-(2-methylphenyl)ethanesulfonamide in scientific research. It could be used in the development of new therapies for cancer, neurodegenerative diseases, and liver diseases. It could also be used in the synthesis of nanoparticles with specific properties. Additionally, further studies could be conducted to investigate the mechanisms of action of N-(2-methylphenyl)ethanesulfonamide and to identify its potential side effects.
Conclusion:
N-(2-methylphenyl)ethanesulfonamide is a sulfhydryl-containing compound that has been widely used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has several advantages for lab experiments, but also has some limitations. There are several future directions for its use in scientific research, including the development of new therapies and the investigation of its mechanisms of action.
合成法
The synthesis of N-(2-methylphenyl)ethanesulfonamide can be achieved by the reaction of 2-methylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is soluble in water and ethanol.
科学的研究の応用
N-(2-methylphenyl)ethanesulfonamide has been extensively used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has been used in studies related to cancer, neurodegenerative diseases, and liver diseases. It has also been used as a reducing agent in the synthesis of nanoparticles.
特性
CAS番号 |
57616-26-9 |
|---|---|
製品名 |
N-(2-methylphenyl)ethanesulfonamide |
分子式 |
C9H13NO2S |
分子量 |
199.27 g/mol |
IUPAC名 |
N-(2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
InChIキー |
CTMSXFKIGWNXAC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C |
正規SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



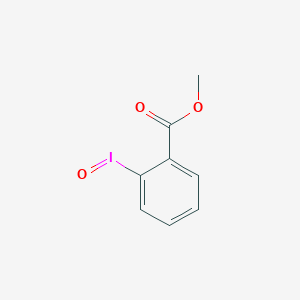
![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
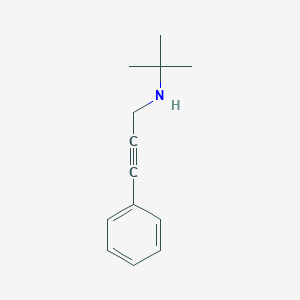
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
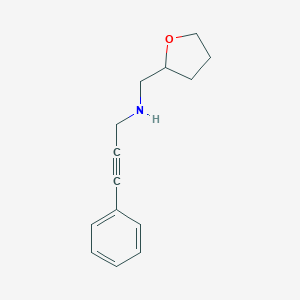
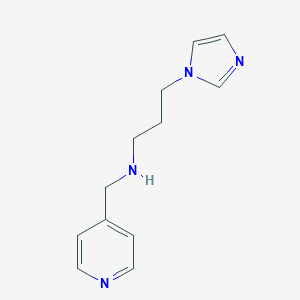
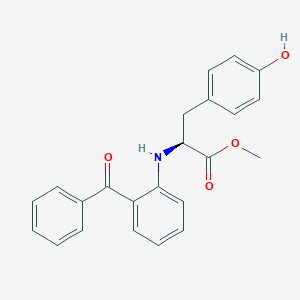
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
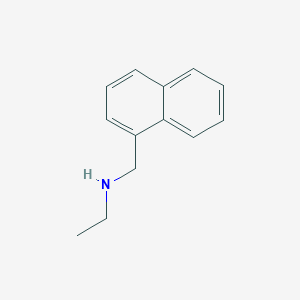
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)